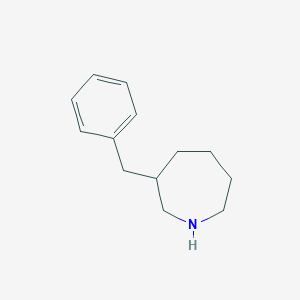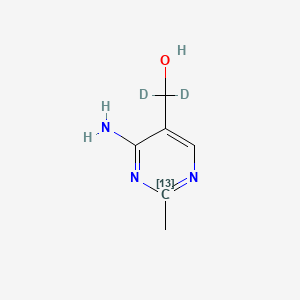![molecular formula C20H26N4O5 B13849376 (2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a piperazine ring, a morpholine moiety, and a dioxopyrrolidinyl group, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the morpholine group through nucleophilic substitution reactions. The final step involves the coupling of the dioxopyrrolidinyl group under controlled conditions, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dioxopyrrolidin-1-yl) 4-[(2-piperidin-4-ylphenyl)methyl]piperazine-1-carboxylate
- (2,5-Dioxopyrrolidin-1-yl) 4-[(2-pyrrolidin-4-ylphenyl)methyl]piperazine-1-carboxylate
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C20H26N4O5 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c25-18-5-6-19(26)24(18)29-20(27)23-9-7-21(8-10-23)15-16-3-1-2-4-17(16)22-11-13-28-14-12-22/h1-4H,5-15H2 |
Clé InChI |
VIZGFWQUBRXHQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=CC=C3N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)





![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
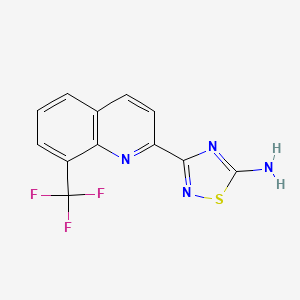
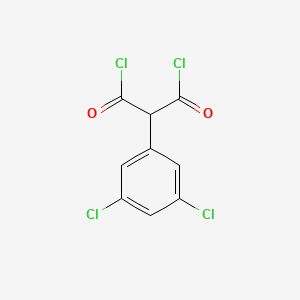
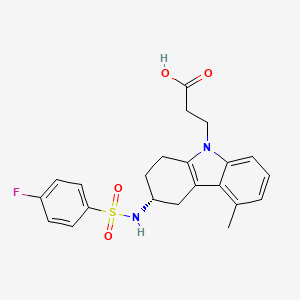

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
